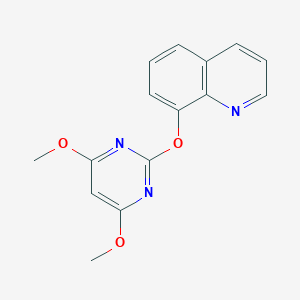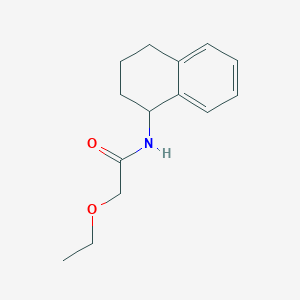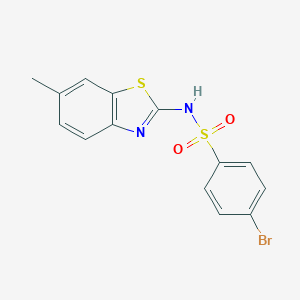
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide, also known as MBSA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. MBSA is a sulfonamide derivative that belongs to the class of benzothiazole compounds. It has been extensively studied for its unique properties, and researchers have found several ways to synthesize it.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is not well understood. However, studies have suggested that 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide may inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide may also inhibit the activity of other enzymes in the body, leading to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been found to have several biochemical and physiological effects. In animal models, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been found to reduce inflammation and inhibit the growth of cancer cells. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in lab experiments is its unique properties, which make it an excellent probe for studying protein-ligand interactions. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in lab experiments is that its mechanism of action is not well understood. This makes it challenging to interpret the results of experiments involving 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide.
Orientations Futures
There are several future directions for the study of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide. One direction is to investigate its potential as an anti-tumor agent. Further studies are needed to determine the mechanism of action of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in inhibiting the growth of cancer cells. Another direction is to investigate its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in reducing inflammation. In addition, future studies could investigate the use of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide as a fluorescent probe for studying protein-ligand interactions. Finally, future studies could investigate the potential use of 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide as a marker for the presence of wastewater in surface water.
Conclusion:
In conclusion, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can be synthesized through various methods, and it has been extensively studied for its unique properties. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been investigated for its potential as an anti-tumor and anti-inflammatory agent, as well as a probe for studying protein-ligand interactions. Future studies could investigate its potential use in these areas, as well as its potential as a marker for the presence of wastewater in surface water.
Méthodes De Synthèse
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can be synthesized through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methylbenzothiazole in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methylbenzothiazole in the presence of triethylamine. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can also be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methylbenzothiazole in the presence of pyridine.
Applications De Recherche Scientifique
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been investigated for its anti-tumor activity. It has been found to inhibit the growth of cancer cells and induce apoptosis. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has also been studied for its anti-inflammatory properties. It has been found to reduce inflammation in animal models of rheumatoid arthritis. In biochemistry, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been used as a probe to study the binding of sulfonamide derivatives to carbonic anhydrase. 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has also been used as a fluorescent probe to study protein-ligand interactions. In environmental science, 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been used as a marker for the presence of wastewater in surface water.
Propriétés
Nom du produit |
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H14N2O2S2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-6-8-12(9-7-10)21(18,19)17-15-16-14-11(2)4-3-5-13(14)20-15/h3-9H,1-2H3,(H,16,17) |
Clé InChI |
LEDHIHBPHFWOJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC=C3S2)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC=C3S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
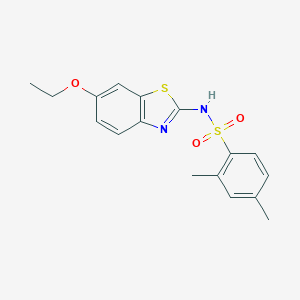
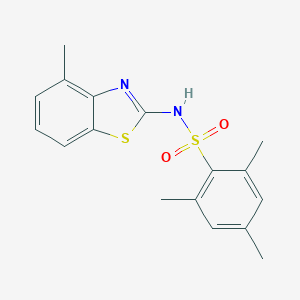

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
